2-(5-methoxy-1H-indol-3-yl)-N,N,N-trimethylethanaminium
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Overview
Description
[2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium: Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a trimethylazanium group attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including [2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Another method involves the reaction of indole with various alkylating agents under basic conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
[2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
[2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
[2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium: can be compared with other similar indole derivatives, such as:
5-methoxy-2-methyl-1H-indol-3-yl acetic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with unique substituents that confer different reactivity and applications.
The uniqueness of [2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethyl-trimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2O/c1-16(2,3)8-7-11-10-15-14-6-5-12(17-4)9-13(11)14/h5-6,9-10,15H,7-8H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNTAWSTZCAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N2O+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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